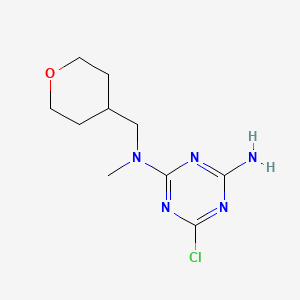
6-Chloro-N~2~-methyl-N~2~-(tetrahydro-2H-pyran-4-ylmethyl)-1,3,5-triazine-2,4-diamine
Übersicht
Beschreibung
6-Chloro-N~2~-methyl-N~2~-(tetrahydro-2H-pyran-4-ylmethyl)-1,3,5-triazine-2,4-diamine is a useful research compound. Its molecular formula is C10H16ClN5O and its molecular weight is 257.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 6-Chloro-N²-methyl-N²-(tetrahydro-2H-pyran-4-ylmethyl)-1,3,5-triazine-2,4-diamine is a member of the triazine family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for 6-Chloro-N²-methyl-N²-(tetrahydro-2H-pyran-4-ylmethyl)-1,3,5-triazine-2,4-diamine is . Its structure includes a chloro-substituent on the triazine ring and a tetrahydro-2H-pyran moiety which may influence its biological interactions.
Table 1: Basic Properties
| Property | Value |
|---|---|
| Molecular Weight | 272.75 g/mol |
| CAS Number | Not available |
| Solubility | Soluble in organic solvents |
| Melting Point | Not determined |
Anticancer Activity
Research indicates that triazine derivatives exhibit significant anticancer properties. A study demonstrated that compounds with similar structures showed inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Triazine Derivative Efficacy
In vitro studies have shown that triazine derivatives can inhibit the growth of several cancer cell lines (e.g., MCF-7 breast cancer cells). For instance, a derivative with a similar structure exhibited an IC50 value of approximately 20 µM against MCF-7 cells, suggesting promising anticancer activity.
Antimicrobial Activity
Triazines are noted for their antimicrobial properties. The presence of the chloro group is believed to enhance their activity against various pathogens.
Research Findings
A recent study evaluated the antimicrobial effects of triazine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar functional groups displayed Minimum Inhibitory Concentration (MIC) values ranging from 15 to 30 µg/mL.
The proposed mechanisms by which 6-Chloro-N²-methyl-N²-(tetrahydro-2H-pyran-4-ylmethyl)-1,3,5-triazine-2,4-diamine exerts its biological effects include:
- Inhibition of Enzymatic Activity : Some triazines inhibit enzymes involved in DNA replication and repair.
- Induction of Apoptosis : By triggering apoptotic pathways in cancer cells.
- Disruption of Membrane Integrity : Particularly in bacterial cells, leading to cell death.
Eigenschaften
IUPAC Name |
6-chloro-2-N-methyl-2-N-(oxan-4-ylmethyl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClN5O/c1-16(6-7-2-4-17-5-3-7)10-14-8(11)13-9(12)15-10/h7H,2-6H2,1H3,(H2,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCLWJKWFESNAQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCOCC1)C2=NC(=NC(=N2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















